molecular formula C16H18OS2 B14135663 {[3-(Phenylmethanesulfinyl)propyl]sulfanyl}benzene CAS No. 88738-59-4

{[3-(Phenylmethanesulfinyl)propyl]sulfanyl}benzene

Cat. No.: B14135663
CAS No.: 88738-59-4
M. Wt: 290.4 g/mol
InChI Key: OROQNHGUXGUXAU-UHFFFAOYSA-N
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Description

{[3-(Phenylmethanesulfinyl)propyl]sulfanyl}benzene is a chemical compound with the molecular formula C16H18OS2 and a molecular weight of 290.45 g/mol This compound is characterized by the presence of a phenylmethanesulfinyl group and a propylsulfanyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(Phenylmethanesulfinyl)propyl]sulfanyl}benzene typically involves the reaction of benzyl mercaptan with 3-chloropropyl phenyl sulfoxide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and recrystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: {[3-(Phenylmethanesulfinyl)propyl]sulfanyl}benzene can undergo oxidation reactions to form sulfone derivatives. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to form sulfide derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfinyl or sulfanyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; reaction conditions typically involve mild heating and an acidic or neutral medium.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, and halides; reactions are conducted under basic or neutral conditions with appropriate solvents.

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Sulfide derivatives

    Substitution: Substituted benzene derivatives with modified sulfinyl or sulfanyl groups

Scientific Research Applications

{[3-(Phenylmethanesulfinyl)propyl]sulfanyl}benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of {[3-(Phenylmethanesulfinyl)propyl]sulfanyl}benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the modulation of biological processes, including enzyme activity and gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzyl sulfide: Similar structure but lacks the sulfinyl group.

    Phenylpropyl sulfide: Similar structure but lacks the sulfinyl group.

    Phenylmethanesulfonyl benzene: Contains a sulfonyl group instead of a sulfinyl group.

Uniqueness

{[3-(Phenylmethanesulfinyl)propyl]sulfanyl}benzene is unique due to the presence of both sulfinyl and sulfanyl groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

88738-59-4

Molecular Formula

C16H18OS2

Molecular Weight

290.4 g/mol

IUPAC Name

3-phenylsulfanylpropylsulfinylmethylbenzene

InChI

InChI=1S/C16H18OS2/c17-19(14-15-8-3-1-4-9-15)13-7-12-18-16-10-5-2-6-11-16/h1-6,8-11H,7,12-14H2

InChI Key

OROQNHGUXGUXAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)CCCSC2=CC=CC=C2

Origin of Product

United States

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